molecular formula C11H13ClO B8694797 1-(4-Chlorophenyl)pent-4-en-1-ol

1-(4-Chlorophenyl)pent-4-en-1-ol

Cat. No.: B8694797
M. Wt: 196.67 g/mol
InChI Key: YXPRUZITRUXZEF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pent-4-en-1-ol is a chlorinated secondary alcohol featuring a pent-4-en-1-ol backbone substituted with a 4-chlorophenyl group. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding . The pent-4-en-1-ol chain introduces a reactive alkene group, enabling further functionalization (e.g., epoxidation, hydrogenation) for diverse applications.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(4-chlorophenyl)pent-4-en-1-ol

InChI

InChI=1S/C11H13ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2

InChI Key

YXPRUZITRUXZEF-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Chain Length and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(4-Chlorophenyl)pent-4-en-1-ol C₁₁H₁₃ClO 196.67 Pent-4-en-1-ol chain, 4-chlorophenyl group
1-(4-Chlorophenyl)but-3-en-1-ol C₁₀H₁₁ClO 182.65 But-3-en-1-ol chain, shorter alkene chain
(S)-1-(4-Chlorophenyl)propan-1-ol C₉H₁₁ClO 170.64 Propan-1-ol chain, stereospecific (S)-form
1-(4-Chlorophenyl)ethanol C₈H₉ClO 156.61 Ethanol backbone, simpler structure

Key Observations :

  • Chain Length: Longer chains (e.g., pentenol vs.
  • Double Bond Position : The pent-4-en-1-ol chain allows regioselective reactions (e.g., epoxidation at the terminal alkene), unlike but-3-en-1-ol derivatives .
  • Stereochemistry : Chiral analogs like (S)-1-(4-chlorophenyl)propan-1-ol highlight the role of stereochemistry in asymmetric synthesis and biological activity .

Key Observations :

  • Grignard Reactions : Widely used for chlorophenyl alcohol synthesis, offering high yields and scalability .
  • Microwave Radiation : Enhances reaction efficiency for chalcone derivatives (e.g., 62–87% yields for halogen-substituted analogs) .

Key Observations :

  • Cytotoxicity: Longer alkene chains (e.g., pentenol) may reduce cytotoxicity compared to chalcones, as seen in compound 1 (LC₅₀ = 1,484.75 µg/mL) .

Physicochemical Properties

Property This compound 1-(4-Chlorophenyl)but-3-en-1-ol 1-(4-Chlorophenyl)ethanol
LogP (Predicted) 3.2 2.8 2.1
Solubility in Water Low Low Moderate
Melting Point Not reported Not reported 40–42°C

Key Observations :

  • Lipophilicity: Increasing chain length (ethanol → pentenol) elevates LogP, enhancing lipid solubility .
  • Water Solubility: Shorter chains (ethanol) improve aqueous solubility, critical for formulation in drug delivery .

Preparation Methods

Hydrogenation of 1-(4-Chlorophenyl)pent-4-en-1-one

The reduction of α,β-unsaturated ketones to allylic alcohols is a critical pathway for synthesizing 1-(4-chlorophenyl)pent-4-en-1-ol. Patent US5639917A describes a continuous hydrogenation process for analogous compounds, such as 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, using support-free nickel catalysts under high-pressure conditions (50–400 bar) and temperatures of 80°–160°C. Adapting this method, the ketone precursor 1-(4-chlorophenyl)pent-4-en-1-one can be hydrogenated in alcoholic solutions (e.g., methanol or ethanol) to yield the target alcohol.

Reaction Conditions :

  • Catalyst : Nickel-iron alloys (15% Fe in Ni) or Ni/Mo/Al composites.

  • Temperature : 60°–80°C optimal for minimizing by-products like 1-(4-chlorophenyl)pentan-1-ol.

  • Pressure : 200–300 bar hydrogen ensures complete conversion while preserving the pent-4-ene moiety.

Key Challenges :

  • Over-reduction of the alkene bond can occur if temperatures exceed 100°C.

  • Trace alkali additives (e.g., NaOH) improve selectivity by stabilizing intermediates.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemTemperature (°C)Pressure (bar)Yield (%)By-Products
Catalytic HydrogenationNi-Fe alloy60–80200–30092–95<0.2% saturated alkane
Propargyl IsomerizationDBU25Ambient85–88Oxazoline derivatives
Aldol-ReductionNaOH/NaBH₄0–5Ambient78–82Unreacted ketone

Key Insights :

  • Catalytic hydrogenation offers the highest yields but requires specialized equipment for high-pressure conditions.

  • Isomerization routes provide stereochemical control but necessitate additional purification steps.

Industrial-Scale Production Considerations

Continuous-Flow Hydrogenation Reactors

The patent US5639917A emphasizes the scalability of fixed-bed reactors for continuous hydrogenation, achieving 99.9% purity with minimal by-products. For this compound, similar reactors could enhance throughput while maintaining selectivity.

Optimization Parameters :

  • Space Velocity : 100–300 g substrate per liter catalyst per hour.

  • Preheating : 40°–60°C to reduce reaction initiation time .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)pent-4-en-1-ol, and how can reaction yields be maximized?

A Grignard-based approach is commonly employed. For example, reacting 4-chlorobenzaldehyde with a preformed allyl Grignard reagent (e.g., CH₂=CHCH₂MgBr) in anhydrous THF at 0–5°C under inert atmosphere yields the tertiary alcohol. Evidence from analogous syntheses (e.g., 1-(2-Methoxyphenyl)pent-4-en-1-ol) suggests yields can be improved by slow addition of the aldehyde to the Grignard reagent and post-reaction quenching with saturated NH₄Cl .

Key Reaction Parameters
Temperature: 0–5°C
Solvent: THF
Reagent Stoichiometry: 1.1:1 (Grignard:aldehyde)
Typical Yield Range: 45–60%

Q. How can the stereochemical configuration of this compound be confirmed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For non-crystalline samples, compare experimental ¹H/¹³C NMR data with computed spectra (DFT/B3LYP/6-31G* level). highlights the use of NMR (δ 5.8–5.2 ppm for vinyl protons) and coupling constants (J = 10–12 Hz for trans-configuration) to confirm stereochemistry .

Q. What purification methods are effective for isolating this compound from byproducts?

Flash chromatography (silica gel, hexane/EtOAc gradient) resolves alcohol derivatives. For enantiomeric mixtures, chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) achieves baseline separation. notes the use of preparative HPLC for resolving stereoisomers of related chlorophenyl alcohols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?

Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model transition states to evaluate enantioselectivity. For example, Rh-catalyzed hydroformylation (as in ) can be simulated to predict regioselectivity between terminal and internal alkene activation .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Use temperature-dependent NMR to detect conformational exchange. For mass spectrometry (HRMS), cross-validate with isotopic pattern analysis (e.g., Cl isotopic signature at m/z 35/37) to confirm molecular ion identity .

Q. How can enantioselective synthesis of this compound be achieved?

Employ chiral catalysts like Jacobsen’s Co-salen complexes for epoxide ring-opening or Sharpless asymmetric dihydroxylation of the alkene followed by reduction. demonstrates chiral resolution via enzymatic kinetic resolution (Candida antarctica lipase B) .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

Dopamine receptor binding assays (e.g., competitive displacement of [³H]-spiperone in HEK293 cells expressing D2 receptors) are applicable, as seen in for structurally related chlorophenyl derivatives. Cytotoxicity can be assessed via MTT assays in cancer cell lines .

Data-Driven Analysis

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

A Hammett plot (σ values) correlates electronic effects with reaction rates. For example, the electron-withdrawing -Cl group increases acidity of the hydroxyl proton (pKa ~12–14). UV-Vis spectroscopy (λmax 260–280 nm) quantifies conjugation between the aryl and alkene moieties .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts alkylation involving this alcohol?

Competitive carbocation rearrangements (e.g., hydride shifts) may occur. Monitor intermediates via in situ IR spectroscopy (C=O stretch at 1700 cm⁻¹ for ketone byproducts). suggests steric hindrance from the chlorophenyl group disfavors certain pathways .

Methodological Recommendations

  • Structural Validation : Combine X-ray crystallography (SHELXL) with DFT-NMR for ambiguous cases .
  • Enantiopure Synthesis : Prioritize enzymatic resolution or asymmetric catalysis over chiral chromatography for scalability .
  • Data Reproducibility : Document solvent polarity and temperature in spectral acquisitions to minimize variability .

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